molecular formula C16H15ClN2O4 B3977949 3-chloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide

3-chloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No.: B3977949
M. Wt: 334.75 g/mol
InChI Key: UHEWYPCUASOFDL-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethoxy group, and a nitrophenyl group attached to a benzamide core

Properties

IUPAC Name

3-chloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-3-23-15-7-4-11(9-13(15)17)16(20)18-14-6-5-12(19(21)22)8-10(14)2/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEWYPCUASOFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide typically involves the reaction of 3-chloro-4-ethoxybenzoic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Substitution: The ethoxy group can be replaced by other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sodium ethoxide.

Major Products Formed

    Oxidation: 3-chloro-4-ethoxy-N-(2-methyl-4-aminophenyl)benzamide.

    Reduction: 3-amino-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide.

    Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

3-chloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group may play a crucial role in its binding affinity and specificity, while the chloro and ethoxy groups can influence its overall chemical stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
  • 3-chloro-4-ethoxy-N-(2-methyl-4-aminophenyl)benzamide
  • 3-chloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide

Uniqueness

This compound is unique due to the presence of both a nitro group and an ethoxy group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide
Reactant of Route 2
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3-chloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide

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